Purity Specification Advantage – NLT 98 % Versus 95 % for the Closest [d]-Fused Analog
3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is consistently supplied at NLT 98 % purity . In contrast, the closest commercially available [d]-annelated analog, 3‑methyl‑4,5,6,6a‑tetrahydro‑3aH‑cyclopenta[d]isoxazole, is offered only at ≥ 95 % purity by leading vendors . This 3‑percentage‑point gap in minimum purity specification reduces the risk of by‑product interference and avoids purification steps prior to use.
| Evidence Dimension | Minimum guaranteed purity (vendor specification) |
|---|---|
| Target Compound Data | NLT 98 % (CAS 1333495-30-9) |
| Comparator Or Baseline | 3‑Methyl‑4,5,6,6a‑tetrahydro‑3aH‑cyclopenta[d]isoxazole: ≥ 95 % (CAS 20936-78-1) |
| Quantified Difference | +3 absolute percentage points |
| Conditions | Commercial sourcing; QC certificates from MolCore (target) and CheMenu (comparator) |
Why This Matters
Higher baseline purity directly reduces downstream purification costs and improves reproducibility in multi‑step synthetic campaigns, making the [c]-fused analog a more reliable procurement choice.
